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Introduction to CHAPS Hydrate in Proteomics
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is a zwitterionic

detergent widely employed in proteomics for the solubilization and denaturation of proteins

during two-dimensional gel electrophoresis (2D-PAGE). Its unique properties make it

particularly effective for analyzing complex protein mixtures, including hydrophobic membrane

proteins.[1][2] CHAPS is valued for its ability to break protein-protein interactions without

significantly altering the native charge of the proteins, a critical aspect for the first-dimension

separation by isoelectric focusing (IEF).[1][2] It possesses a high critical micelle concentration

(CMC) of 6-10 mM and a small micellar molecular weight, which facilitates its removal during

downstream analysis.[3]

These application notes provide detailed protocols and data on the use of CHAPS hydrate in

2D-PAGE for comprehensive proteomic analysis.

Data Presentation: Efficacy of CHAPS in Protein
Solubilization
The choice of detergent is a critical factor in maximizing protein solubilization and achieving

high-resolution 2D gel maps. The following tables summarize quantitative data from
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comparative studies on the effectiveness of CHAPS and other detergents in solubilizing

proteins for 2D-PAGE.

Table 1: Comparison of Detergents for Solubilization of Human Brain Proteins

Detergent Composition
Average Number of
Detected Spots in 2D-GE
(pH 3-10)

Standard Deviation

4% CHAPS 956 ± 21

2% ASB-14 893 ± 18

4% CHAPS + 2% ASB-14 1192 ± 34

Data adapted from Martins-de-Souza et al., 2007.[4][5][6][7] This data indicates that a

combination of CHAPS and the amidosulfobetaine detergent ASB-14 can significantly increase

the number of resolved protein spots compared to using CHAPS alone, suggesting a

synergistic effect in solubilizing a broader range of proteins.[4][5][6][7]

Table 2: Impact of Optimized Rehydration Buffer on Protein Spot Detection in Xenopus Egg

Extract

Rehydration Buffer Composition Number of Detected Spots

Standard Buffer (sRB): 8 M urea, 4% CHAPS,

0.5% ampholytes, 20 mM DTT
425

Optimized Buffer (oRB): 7 M urea, 2 M thiourea,

1.2% CHAPS, 0.4% ASB-14, 0.25%

ampholytes, 43 mM DTT, 30 mM Tris

659

Data adapted from a study on optimizing 2DE protocols.[8] The results demonstrate that an

optimized rehydration buffer containing a combination of CHAPS and ASB-14, along with other

optimized components, can lead to a more than 50% increase in the number of detected

protein spots.[8]
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Experimental Protocols
Detailed methodologies for key experiments involving CHAPS hydrate in 2D-PAGE are

provided below.

Protocol 1: Sample Preparation - Protein Solubilization
This protocol describes the preparation of a protein sample from cultured cells for 2D-PAGE

using a CHAPS-based lysis buffer.

Materials:

Phosphate-buffered saline (PBS)

Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 1% (w/v) DTT, 2% (v/v) carrier

ampholytes, and protease inhibitors.

Sonicator

Microcentrifuge

Procedure:

Harvest cultured cells by scraping and wash three times with ice-cold PBS.

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Add 1 mL of ice-cold Lysis Buffer to the cell pellet.

Resuspend the pellet by vortexing and incubate on ice for 30 minutes with intermittent

vortexing to ensure complete lysis.

Sonicate the lysate on ice (e.g., three 10-second bursts) to shear DNA and reduce viscosity.

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet insoluble debris.

Carefully collect the supernatant containing the solubilized proteins.
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Determine the protein concentration of the supernatant using a compatible protein assay

(e.g., Bradford assay). The sample is now ready for isoelectric focusing.

Protocol 2: First Dimension - Isoelectric Focusing (IEF)
This protocol outlines the isoelectric focusing step using immobilized pH gradient (IPG) strips.

Materials:

Protein extract from Protocol 1

Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) CHAPS, 0.5% (v/v) IPG buffer, 2.8

mg/mL DTT, and a trace of bromophenol blue.[9]

Immobilized pH gradient (IPG) strips

IPGphor system

Mineral oil

Procedure:

Dilute the protein sample to the desired concentration in the Rehydration Buffer.

Apply the sample solution to the channels of the IPG strip holder.

Place the IPG strips (gel side down) into the sample solution, ensuring no air bubbles are

trapped underneath.

Overlay with mineral oil to prevent evaporation.

Rehydrate the strips for 12-16 hours at room temperature.

Perform isoelectric focusing using a programmed voltage gradient (e.g., 250V for 20 min,

8000V for 2.5 h, then 8000V for a total of 20,000 V-hours).

Protocol 3: Second Dimension - SDS-PAGE
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This protocol describes the equilibration of the IPG strips and the subsequent separation of

proteins by molecular weight.

Materials:

Equilibrated IPG strips from Protocol 2

Equilibration Buffer I: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, and

2% (w/v) DTT.

Equilibration Buffer II: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol,

and 2.5% (w/v) iodoacetamide.

SDS-PAGE gels

SDS-PAGE running buffer

Agarose sealing solution (0.5% agarose in SDS-PAGE running buffer with a trace of

bromophenol blue)

Procedure:

Incubate the focused IPG strips in Equilibration Buffer I for 15 minutes with gentle agitation.

This step reduces the disulfide bonds in the proteins.

Transfer the IPG strips to Equilibration Buffer II and incubate for another 15 minutes with

gentle agitation. This step alkylates the cysteine residues, preventing them from re-oxidizing.

Rinse the IPG strip with SDS-PAGE running buffer.

Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.

Seal the IPG strip in place using the warm agarose sealing solution.

Run the SDS-PAGE gel at a constant voltage until the dye front reaches the bottom of the

gel.

Visualize the separated proteins by staining (e.g., Coomassie Brilliant Blue or silver staining).
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Click to download full resolution via product page

Caption: Workflow of 2D Gel Electrophoresis.

EGFR Signaling Pathway in a Proteomics Context
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Caption: Simplified EGFR Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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